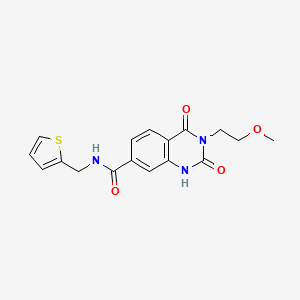
Oxyde de zinc
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-methoxyethyl)-2,4-dioxo-N-[(thiophen-2-yl)methyl]-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a quinazoline core, which is a bicyclic structure composed of fused benzene and pyrimidine rings. The presence of functional groups such as methoxyethyl, dioxo, and thienylmethyl further enhances its chemical reactivity and potential utility.
Applications De Recherche Scientifique
3-(2-methoxyethyl)-2,4-dioxo-N-[(thiophen-2-yl)methyl]-1,2,3,4-tetrahydroquinazoline-7-carboxamide has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine: Potential therapeutic applications include its use as a lead compound for developing new drugs targeting specific diseases.
Industry: It can be used in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mécanisme D'action
Target of Action
ZINC03906620, also known as EU-0056440 or F6548-1179, is a compound that primarily targets zinc transporters . These transporters, belonging to the SLC30 (ZnT) and SLC39 (ZIP) families, are responsible for the excretion and intake of zinc, respectively .
Mode of Action
The compound interacts with its targets, the zinc transporters, by modulating their activity. This modulation can alter the balance of zinc within the cell, influencing various cellular processes . The exact interaction between ZINC03906620 and these transporters is still under investigation.
Biochemical Pathways
ZINC03906620 affects the biochemical pathways related to zinc homeostasis . Zinc is a crucial trace element involved in numerous biological functions, including cell cycle progression, immune functions, and various physiological procedures . By interacting with zinc transporters, ZINC03906620 can influence these zinc-dependent processes.
Pharmacokinetics
It is known that zinc, the primary target of zinc03906620, is carefully regulated within the body
Result of Action
The molecular and cellular effects of ZINC03906620’s action are primarily related to its impact on zinc homeostasis . By modulating the activity of zinc transporters, ZINC03906620 can influence the intracellular concentration of zinc, which in turn can affect a variety of cellular processes, including cell proliferation, apoptosis, and antioxidant defenses .
Action Environment
Environmental factors can influence the action, efficacy, and stability of ZINC03906620. For instance, the sedimentation behavior and aggregation of zinc oxide nanoparticles, which are related to ZINC03906620, can be influenced by factors such as temperature and salinity . Understanding these environmental influences is crucial for predicting the behavior and potential impacts of ZINC03906620 in different environments.
Méthodes De Préparation
The synthesis of 3-(2-methoxyethyl)-2,4-dioxo-N-[(thiophen-2-yl)methyl]-1,2,3,4-tetrahydroquinazoline-7-carboxamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the quinazoline core, followed by the introduction of the methoxyethyl and thienylmethyl groups. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure high yield and purity of the final product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions and purification techniques to meet the demand for research and development purposes.
Analyse Des Réactions Chimiques
This compound undergoes various types of chemical reactions, including:
Oxidation: The presence of the methoxyethyl group makes it susceptible to oxidation reactions, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: The dioxo groups can be reduced to hydroxyl groups under suitable conditions, altering the compound’s reactivity and properties.
Substitution: The thienylmethyl group can participate in nucleophilic substitution reactions, allowing for the introduction of different functional groups. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific reagents and conditions employed.
Comparaison Avec Des Composés Similaires
Compared to other quinazoline derivatives, 3-(2-methoxyethyl)-2,4-dioxo-N-[(thiophen-2-yl)methyl]-1,2,3,4-tetrahydroquinazoline-7-carboxamide stands out due to its unique combination of functional groups. Similar compounds include:
4-aminoquinazoline: Known for its use in developing kinase inhibitors.
2,4-dioxoquinazoline: Utilized in the synthesis of various heterocyclic compounds.
N-(thien-2-ylmethyl)quinazoline: Studied for its potential biological activities. The presence of the methoxyethyl group in 3-(2-methoxyethyl)-2,4-dioxo-N-[(thiophen-2-yl)methyl]-1,2,3,4-tetrahydroquinazoline-7-carboxamide provides additional reactivity and potential for diverse applications.
Propriétés
IUPAC Name |
3-(2-methoxyethyl)-2,4-dioxo-N-(thiophen-2-ylmethyl)-1H-quinazoline-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4S/c1-24-7-6-20-16(22)13-5-4-11(9-14(13)19-17(20)23)15(21)18-10-12-3-2-8-25-12/h2-5,8-9H,6-7,10H2,1H3,(H,18,21)(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLFLNTDXZNFHDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=O)C2=C(C=C(C=C2)C(=O)NCC3=CC=CS3)NC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
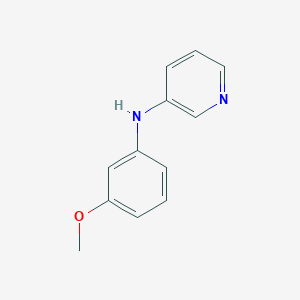
![2-{2-[(4-bromophenyl)methyl]pyrrolidin-1-yl}-N-(cyanomethyl)acetamide](/img/structure/B2421615.png)
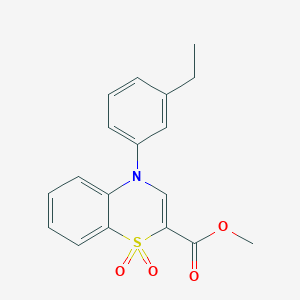

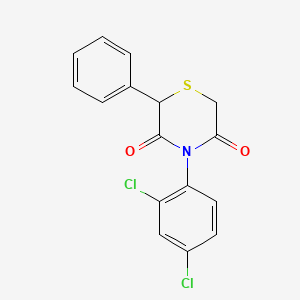
![2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-methyl-N-phenylacetamide](/img/structure/B2421619.png)
![1-({[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}methyl)-N-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2421621.png)
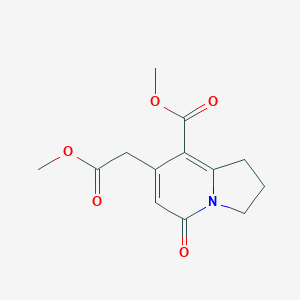
![1-[4-[4-(5-Fluoropyridin-2-yl)piperazine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2421625.png)
![1-{[3-(4-Fluorophenyl)-2-mercapto-4-oxo-3,4-dihydroquinazolin-7-yl]carbonyl}piperidine-4-carboxamide](/img/structure/B2421627.png)
![2-[1-(3-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2421630.png)
![3-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-hydroxyethyl]benzoic acid](/img/structure/B2421631.png)
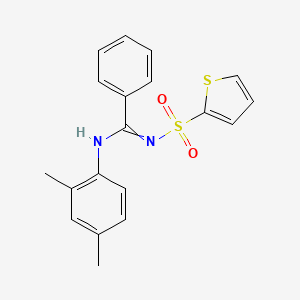
![2-[4-(4-fluorophenyl)-1H-pyrazol-1-yl]-N-[1-(oxan-4-yl)pyrrolidin-3-yl]acetamide](/img/structure/B2421634.png)
